molecular formula C9H7ClF3NO2 B6157649 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid CAS No. 1270320-62-1

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B6157649
CAS No.: 1270320-62-1
M. Wt: 253.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chloro-3-(trifluoromethyl)benzaldehyde+glycine2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid\text{4-chloro-3-(trifluoromethyl)benzaldehyde} + \text{glycine} \rightarrow \text{this compound} 4-chloro-3-(trifluoromethyl)benzaldehyde+glycine→2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)aniline
  • 4-chloro-2-(trifluoromethyl)aniline
  • 2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

1270320-62-1

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.